N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Description
N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Overview
The compound N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, represents a class of chemical entities with potential for diverse scientific research applications. This review explores various studies highlighting its synthetic methodologies, pharmacological activities, and potential therapeutic applications, excluding specific details on drug use, dosage, and side effects.
Synthesis and Pharmacological Activities
One area of significant interest is the synthesis and pharmacological activities of derivatives similar to the parent compound. For example, piracetam and its derivatives, known for their nootropic effects, share structural similarities with the compound . These derivatives have shown promising effects in managing and treating diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury by improving learning, memory, and brain metabolism (Dhama et al., 2021). The methodology behind synthesizing these compounds and their biological activities underscores the versatility and potential therapeutic benefits of the structural class to which N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide belongs.
Biological Effects of Structurally Related Compounds
Research into the biological effects of acetamide, formamide, and their derivatives provides insight into the potential biological responses elicited by compounds like N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. These studies highlight the diversity in biological responses among similar compounds, emphasizing the importance of understanding the unique properties and potential applications of each derivative (Kennedy, 2001).
Potential Therapeutic Applications
Further, the exploration of heterocyclic N-oxide molecules, including pyrrolidine derivatives, in drug development, provides a framework for assessing the therapeutic potential of N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. These molecules have shown promise in anticancer, antibacterial, and anti-inflammatory applications, demonstrating the broad potential of this compound class in medicinal chemistry and therapeutic interventions (Li et al., 2019).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-7-8-16(12-15(14)2)20-18(23)13-21-9-5-6-17(19(21)24)27(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGAVFRPOYUSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.